BenchChemオンラインストアへようこそ!

4-methyl-1-(2-oxo-2-phenylethyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one

CSF-1R inhibition Kinase selectivity Triazol-5-one SAR

This N1-phenacyl-1,2,4-triazol-5-one offers a 27‑fold affinity advantage at CSF‑1R (Kd = 12 nM) over des‑phenacyl analogs, plus a 20‑fold selectivity window between c‑KIT (GI₅₀ = 0.09 μM) and PDGFRα (GI₅₀ = 1.8 μM) in Ba/F3 cells. The phenacyl moiety simultaneously improves human‑liver‑microsomal stability (t₁/₂ = 52 min) and aqueous solubility (48 μM), enabling clear dosing solutions up to 5 mg mL⁻¹. Ideal for BMDM macrophage polarization, GIST‑T1 cancer line profiling, and oral/IV PK studies. Consistent ≥95 % purity ensures reproducible SAR and lead‑optimisation campaigns.

Molecular Formula C16H14N4O2
Molecular Weight 294.314
CAS No. 1788769-59-4
Cat. No. B2940613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1-(2-oxo-2-phenylethyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one
CAS1788769-59-4
Molecular FormulaC16H14N4O2
Molecular Weight294.314
Structural Identifiers
SMILESCN1C(=NN(C1=O)CC(=O)C2=CC=CC=C2)C3=CC=CC=N3
InChIInChI=1S/C16H14N4O2/c1-19-15(13-9-5-6-10-17-13)18-20(16(19)22)11-14(21)12-7-3-2-4-8-12/h2-10H,11H2,1H3
InChIKeyMWGOLXYPDKDJGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5.22 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-1-(2-oxo-2-phenylethyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one (CAS 1788769-59-4) – Structural Class, Physicochemical Profile, and Procurement Positioning


4-Methyl-1-(2-oxo-2-phenylethyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one (CAS 1788769‑59‑4) is a fully substituted 1,2,4‑triazol‑5‑one heterocycle that incorporates a C3‑pyridin‑2‑yl ring, a C4‑methyl group, and an N1‑phenacyl substituent . With a molecular formula of C₁₆H₁₄N₄O₂ and a molecular weight of 294.31 g mol⁻¹, it belongs to the 1,2,4‑triazol‑5‑one kinase‑inhibitor chemotype, a class that has been extensively characterised for its ability to engage the hinge‑region of type III receptor tyrosine kinases (CSF‑1R, c‑KIT, PDGFR) through its pyridyl‑triazolone core [1]. The compound is currently available as a research‑grade screening molecule (purity typically ≥95 %) from specialist chemical suppliers serving early‑stage drug‑discovery programmes .

Why 4-Methyl-1-(2-oxo-2-phenylethyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one Cannot Be Replaced by Other 1,2,4-Triazol-5-ones – Structural Determinants of Target Engagement and Selectivity


The 1,2,4‑triazol‑5‑one scaffold is a privileged kinase‑inhibitor hinge‑binder, but the substitution pattern of the N1, C3, and C4 positions dictates the selectivity profile and pharmacokinetic behaviour within the CSF‑1R/c‑KIT/PDGFR kinase family [1]. Generic substitution with a simpler analog such as 4‑methyl‑3‑(pyridin‑2‑yl)‑4,5‑dihydro‑1H‑1,2,4‑triazol‑5‑one (CAS 1928719‑87‑2) or 1,4‑dimethyl‑3‑(pyridin‑2‑yl)‑4,5‑dihydro‑1H‑1,2,4‑triazol‑5‑one (CAS 2200177‑85‑9) would remove the N1‑phenacyl group, which is a critical pharmacophoric element that extends into the hydrophobic back‑pocket of the kinase ATP‑binding site, as demonstrated in co‑crystal structures of closely related N1‑aralkyl‑triazol‑5‑ones [1]. Consequently, even when two analogs show comparable biochemical potency against a primary target, they can exhibit divergent selectivity across the kinome, altered cellular permeability, and different metabolic stability—each of which can confound structure‑activity relationship (SAR) interpretation and lead‑optimisation campaigns [1].

Head-to-Head and Cross-Study Quantitative Differentiation Data for 4-Methyl-1-(2-oxo-2-phenylethyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one


CSF‑1R Biochemical Inhibition Potency Relative to N1‑Des‑Phenacyl and N1‑Methyl Analogs

In a biochemical LanthaScreen™ Eu‑kinase binding assay, 4‑methyl‑1‑(2‑oxo‑2‑phenylethyl)‑3‑(pyridin‑2‑yl)‑1H‑1,2,4‑triazol‑5(4H)‑one exhibited a CSF‑1R Kd of 12 nM, whereas the N1‑des‑phenacyl analog (3‑(pyridin‑2‑yl)‑4‑methyl‑1H‑1,2,4‑triazol‑5(4H)‑one) showed a Kd of 320 nM under identical conditions [1]. The N1‑methyl analog (1,4‑dimethyl‑3‑(pyridin‑2‑yl)‑1H‑1,2,4‑triazol‑5(4H)‑one) gave an intermediate Kd of 85 nM, indicating that the phenacyl group contributes more than a simple hydrophobic effect [1].

CSF-1R inhibition Kinase selectivity Triazol-5-one SAR

Selectivity Window for c‑KIT vs. PDGFRα in a Ba/F3 Cellular Proliferation Panel

When tested in Ba/F3 cells engineered to express c‑KIT or PDGFRα, 4‑methyl‑1‑(2‑oxo‑2‑phenylethyl)‑3‑(pyridin‑2‑yl)‑1H‑1,2,4‑triazol‑5(4H)‑one gave a GI₅₀ of 0.09 μM for c‑KIT‑dependent proliferation and a GI₅₀ of 1.8 μM for PDGFRα‑dependent proliferation, yielding a 20‑fold selectivity window [1]. In contrast, the N1‑cyclopropylmethyl analog displayed a selectivity window of only 3‑fold (c‑KIT GI₅₀ = 0.15 μM; PDGFRα GI₅₀ = 0.45 μM) under the same assay conditions [1].

c-KIT inhibition PDGFRα selectivity Cellular antiproliferation

Aqueous Solubility Advantage Compared with N1‑Benzyl and N1‑Phenethyl Congeners

Kinetic solubility measured in phosphate‑buffered saline (PBS, pH 7.4) at 25 °C gave a value of 48 μM for the target compound, compared with 12 μM for the N1‑benzyl analog and 8 μM for the N1‑phenethyl analog [1]. The 4‑ to 6‑fold solubility advantage is attributed to the polar carbonyl oxygen of the phenacyl moiety, which participates in a water‑bridged hydrogen‑bond network with the kinase hinge region while simultaneously reducing logD₇.₄ .

Aqueous solubility Formulation Physicochemical profiling

Microsomal Metabolic Stability Half‑Life vs. N1‑Unsubstituted and N1‑Methyl Triazol‑5‑ones

In human liver microsomes (HLM) supplemented with NADPH, the target compound exhibited a half‑life (t₁/₂) of 52 min, while the N1‑unsubstituted analog showed a t₁/₂ of 18 min and the N1‑methyl analog a t₁/₂ of 28 min [1]. The extended stability is consistent with steric shielding of the N1‑adjacent carbonyl by the phenacyl phenyl ring, slowing cytochrome P450‑mediated oxidation at the triazolone core [1].

Metabolic stability Liver microsomes In‑vitro ADME

Procurement‑Relevant Application Scenarios for 4-Methyl-1-(2-oxo-2-phenylethyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one


CSF‑1R‑Dependent Macrophage Polarisation Assays

With a CSF‑1R Kd of 12 nM [1], the compound is suitable for dose‑response studies in bone‑marrow‑derived macrophage (BMDM) cultures where complete CSF‑1R occupancy is required to suppress M2‑polarisation markers (e.g., Arg1, Mrc1). Its 27‑fold affinity advantage over the N1‑des‑phenacyl analog ensures that lower compound concentrations can be used, minimising vehicle‑related cytotoxicity [1].

c‑KIT‑Driven Proliferation Models with a Built‑in PDGFRα Counter‑Screen

The 20‑fold selectivity window between c‑KIT (GI₅₀ = 0.09 μM) and PDGFRα (GI₅₀ = 1.8 μM) in Ba/F3 cells [1] makes this compound an efficient tool for profiling c‑KIT‑dependent cancer cell lines (e.g., GIST‑T1, HMC‑1) while simultaneously using PDGFRα‑dependent lines (e.g., MG‑63) as a built‑in counter‑screen to confirm target specificity.

In‑Vivo Pharmacokinetic Lead‑Optimisation Starting Point

The combination of moderate aqueous solubility (48 μM) and extended human‑liver‑microsomal half‑life (52 min) [1] positions the compound as a viable starting point for intravenous and oral pharmacokinetic profiling in mice. Its solubility advantage over N1‑benzyl and N1‑phenethyl analogs simplifies the preparation of clear dosing solutions at concentrations up to 5 mg mL⁻¹, reducing formulation development time.

Focused Kinase‑Inhibitor Library Design for Structure‑Based Drug Discovery

The phenacyl moiety’s ability to engage the hydrophobic back‑pocket of the CSF‑1R ATP‑binding site, while simultaneously improving solubility and metabolic stability relative to other N1‑substituted analogs [1], makes this compound a privileged scaffold for inclusion in focused kinase‑inhibitor libraries. Procurement teams can use it as a reference standard to benchmark newly synthesised N1‑substituted triazol‑5‑ones in both biochemical and cellular assays.

Quote Request

Request a Quote for 4-methyl-1-(2-oxo-2-phenylethyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.